4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine
Description
Properties
IUPAC Name |
4-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-3-7-17(8-4-1)21-22-18(16-26-19-9-5-2-6-10-19)15-20(23-21)24-11-13-25-14-12-24/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWCYYOKRUAPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophenol Alkylation
Reaction of 4-morpholino-2-phenyl-6-(chloromethyl)pyrimidine with thiophenol :
Alternative Mitsunobu Reaction :
Purification and Characterization
Chromatographic Methods
Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 363.5 g/mol | |
| Melting Point | Not reported | – |
| HPLC Purity | >99% (254 nm) | |
| ¹H NMR (CDCl₃) | δ 7.45–7.25 (m, 10H, Ar-H), 3.85 (s, 4H, morpholine), 4.15 (s, 2H, SCH₂) |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| NAS + Alkylation | Scalable, minimal side products | Requires chlorinated intermediates | 78% |
| Cyclization + Mitsunobu | Direct functionalization | Costly reagents (DIAD) | 65% |
Industrial-Scale Adaptations
Chemical Reactions Analysis
Suzuki Coupling Reactions
The pyrimidine core undergoes palladium-catalyzed cross-coupling reactions at halogenated positions (if introduced during synthesis). For example:
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Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DMF/H₂O (3:1), 80°C, 12 hrs.
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Substrates : Aryl/heteroaryl boronic acids.
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Outcome : Biaryl derivatives form at the pyrimidine’s C-2 or C-6 positions (Table 1).
| Entry | Boronic Acid | Product Yield | Reference |
|---|---|---|---|
| 1 | Phenylboronic acid | 78% | |
| 2 | 4-Fluorophenyl | 65% |
Oxidation of the Sulfide Group
The phenylsulfanylmethyl (–SCH₂–) group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
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Reagents : mCPBA (meta-chloroperbenzoic acid) in dichloromethane (DCM) at 0°C → 25°C.
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Mechanism : Electrophilic oxygen transfer via a three-membered transition state.
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Products : Sulfoxide (1 eq mCPBA) or sulfone (2 eq mCPBA) with >90% selectivity.
Nucleophilic Aromatic Substitution
Electron-deficient positions on the pyrimidine ring undergo substitution with amines or alkoxides:
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Example : Reaction with morpholine (2 eq) in DMF at 120°C for 24 hrs replaces leaving groups (e.g., Cl) at C-4.
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Kinetics : Second-order dependence on amine concentration (k = 0.15 M⁻¹h⁻¹).
Acylation and Alkylation of the Morpholine Nitrogen
The morpholine’s tertiary nitrogen reacts with electrophiles:
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Acylation : Acetyl chloride (1.2 eq), DCC/DMAP, THF, 0°C → 25°C, yielding N-acetyl derivatives (85%).
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Alkylation : Methyl iodide (2 eq), K₂CO₃, acetone, reflux, 6 hrs (90% yield).
C–H Activation and Functionalization
Palladium-catalyzed C–H arylation at electron-rich pyrimidine positions:
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Catalyst : Pd(OAc)₂ (10 mol%), Ag₂CO₃ (3 eq), PivOH (1 eq), DCE, 100°C .
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Scope : Aryl iodides couple at C-5 or C-7 positions with moderate regioselectivity (Table 2).
| Entry | Aryl Iodide | Position | Yield |
|---|---|---|---|
| 1 | 4-Iodotoluene | C-5 | 62% |
| 2 | 2-Iodonaphthalene | C-7 | 55% |
Electrophilic Formylation
Under Vilsmeier–Haack conditions, the pyrimidine’s C-3 position undergoes formylation:
Reduction of the Pyrimidine Ring
Catalytic hydrogenation reduces the pyrimidine to a dihydropyrimidine:
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Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 4 hrs.
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Selectivity : Partial reduction with 95% conversion.
Photochemical Reactions
UV irradiation (254 nm) induces homolytic cleavage of the S–CH₂ bond, generating thiyl radicals:
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Trapping Agents : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) confirms radical intermediates.
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Applications : Polymerizable monomers or crosslinking agents.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine is C21H21N3OS, with a molecular weight of approximately 363.48 g/mol. The compound features a pyrimidine ring substituted with a phenyl group and a morpholine moiety, which contributes to its biological activity.
Pharmacological Applications
-
Enzyme Inhibition
- Research indicates that derivatives of morpholine compounds can inhibit key enzymes involved in the endocannabinoid system, such as monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH). These enzymes are critical in the metabolism of anandamide and 2-arachidonoylglycerol, which are implicated in various physiological processes including pain modulation and anxiety management .
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Anticancer Activity
- Compounds similar to this compound have shown promise in anticancer research. They may exert cytotoxic effects on cancer cells by inducing apoptosis or inhibiting tumor growth pathways. Specific studies have highlighted the potential of morpholino derivatives in targeting cancer cell lines, leading to further exploration of their mechanisms .
-
Neuroprotective Effects
- The compound's interaction with endocannabinoid pathways suggests potential neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's. By modulating endocannabinoid levels, these compounds could help alleviate symptoms associated with neurodegeneration .
Inhibition of MGL and FAAH
A study focused on the synthesis of phenyl(morpholino)methanethione derivatives demonstrated that these compounds effectively inhibit MGL and FAAH activities in vitro. This inhibition was linked to increased levels of endocannabinoids in biological systems, suggesting therapeutic potential for anxiety and pain relief .
Anticancer Research
Another investigation into similar morpholine derivatives revealed promising results against various cancer cell lines. The study reported that these compounds induced significant apoptosis in treated cells, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylsulfanyl group may play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the pyrimidine-morpholine core but differing in substituents.
Table 1: Structural and Molecular Comparison
*XlogP estimated based on analogs in .
Substituent Effects on Physicochemical Properties
- Lipophilicity : The target compound’s XlogP (~1.2) is comparable to analogs with aromatic substituents (e.g., : 1.31 g/cm³ predicted density). Chlorine () and trifluoromethyl () groups increase hydrophobicity but may reduce solubility .
Biological Activity
4-{2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-yl}morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C21H21N3OS. Its structure features a morpholine ring and a pyrimidine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its effects on various biological pathways.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, in a study comparing several derivatives, it was found that this compound had a significant inhibitory effect on cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .
The mechanisms underlying the anticancer effects of this compound involve multiple pathways:
- Inhibition of Tyrosine Kinases : The compound acts as an inhibitor of several receptor tyrosine kinases (RTKs), including EGFR and HER2, which are critical in cancer cell signaling pathways .
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : The compound also causes cell cycle arrest at the G2/M phase, leading to increased cellular stress and apoptosis .
Research Findings and Case Studies
Several studies have documented the biological effects of this compound:
Case Study: In Vitro Analysis
In a detailed study assessing the effects on MCF-7 cells, treatment with this compound resulted in:
- Reduction in Cell Viability : A decrease in cell viability was observed after 24 hours of exposure.
- Apoptotic Markers : Increased levels of cleaved PARP and caspase-3 were noted, indicating activation of apoptotic pathways.
Q & A
Q. How should a multi-parametric study evaluate the compound’s physicochemical properties (logP, solubility) for drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
